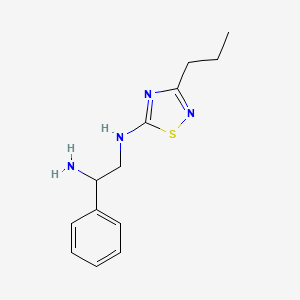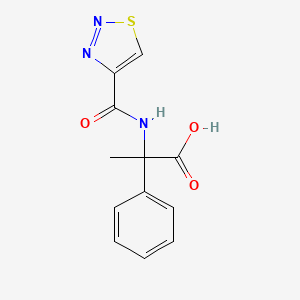
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine, also known as PTED, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PTED belongs to the class of thiadiazole derivatives and has been found to exhibit significant pharmacological activity.
Scientific Research Applications
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to exhibit significant pharmacological activity and has been studied for its potential applications in the treatment of various diseases. It has been found to possess anticancer, anticonvulsant, antihypertensive, and anti-inflammatory activities. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been found to reduce the levels of reactive oxygen species, which play a role in the development of various diseases. In addition, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, which makes it easier to study its pharmacological properties. It is also stable and can be easily synthesized in large quantities. However, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicity. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its pharmacokinetics and toxicity in humans. In addition, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine can be further modified to improve its pharmacological properties and increase its selectivity towards specific targets. Further studies are needed to fully understand the potential of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine as a therapeutic agent.
Synthesis Methods
The synthesis of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine involves the reaction of 3-propyl-1,2,4-thiadiazole-5-carbonitrile with phenylhydrazine in the presence of ethanol and sulfuric acid. The resulting product is then treated with ethylenediamine to obtain 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. The synthesis method has been optimized to yield a high purity product with good yields.
properties
IUPAC Name |
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-2-6-12-16-13(18-17-12)15-9-11(14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,14H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAHLVEHCSACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)NCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)



![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)
![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)
![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)